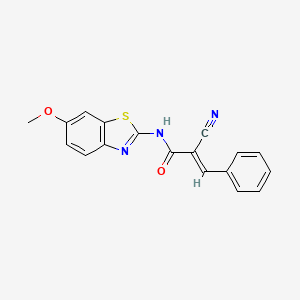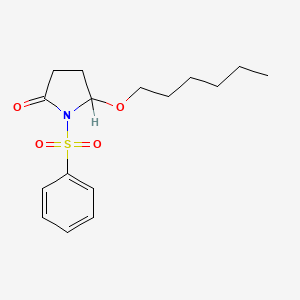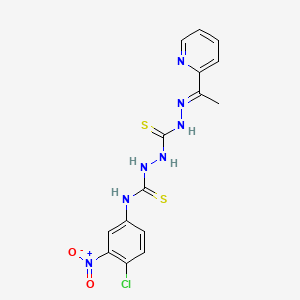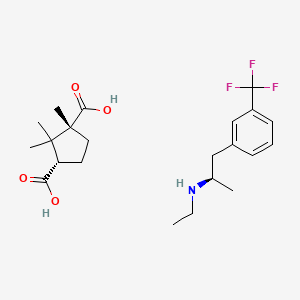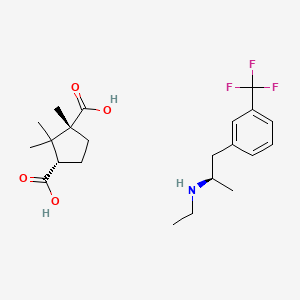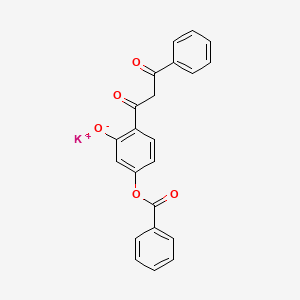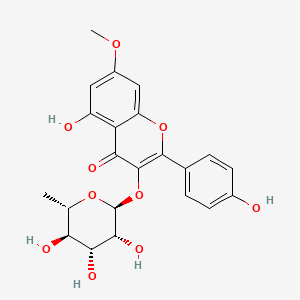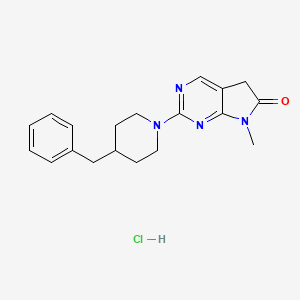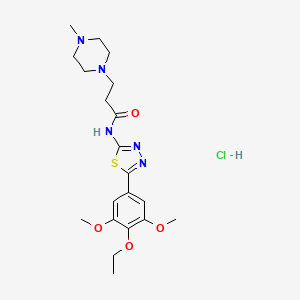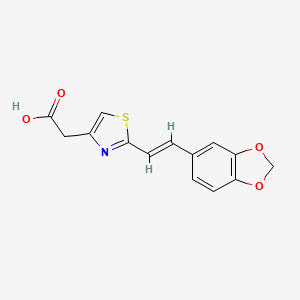
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid is a complex organic compound that features a benzodioxole moiety linked to a thiazole ring via an ethenyl bridge
准备方法
The synthesis of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Ethenyl Bridge Formation: The benzodioxole moiety is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group.
Thiazole Ring Construction: The final step involves the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-halo ketone.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted thiazole derivatives and modified benzodioxole compounds.
科学研究应用
2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to alterations in cellular processes. The benzodioxole moiety is known to interact with proteins and nucleic acids, while the thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.
相似化合物的比较
Similar compounds to 2-(2-(1,3-Benzodioxol-5-yl)ethenyl)-4-thiazoleacetic acid include:
2-(1,3-Benzodioxol-5-yl)ethanol: This compound shares the benzodioxole moiety but lacks the thiazole ring, resulting in different chemical and biological properties.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Similar in structure but with a different functional group arrangement, leading to variations in reactivity and applications.
2-[(E)-2-(1,3-Benzodioxol-5-yl)ethenyl]quinoxaline: This compound features a quinoxaline ring instead of a thiazole ring, offering distinct biological activities and chemical behavior.
属性
CAS 编号 |
31109-21-4 |
|---|---|
分子式 |
C14H11NO4S |
分子量 |
289.31 g/mol |
IUPAC 名称 |
2-[2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)6-10-7-20-13(15-10)4-2-9-1-3-11-12(5-9)19-8-18-11/h1-5,7H,6,8H2,(H,16,17)/b4-2+ |
InChI 键 |
HPIRCMVGPMRQSP-DUXPYHPUSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC(=CS3)CC(=O)O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC(=CS3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






